molecular formula C34H35BrClN3O4 B10952718 N-(5-bromopyridin-2-yl)-4-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(5-bromopyridin-2-yl)-4-{3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10952718
M. Wt: 665.0 g/mol
InChI Key: KNHLQXDAFDLERJ-UHFFFAOYSA-N
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Description

N-(5-BROMO-2-PYRIDYL)-4-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMO-2-PYRIDYL)-4-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents . The process starts with the preparation of key intermediates, such as 5-bromo-2-chloropyridine and 4-chloro-3,5-dimethylphenol, which are then coupled under specific conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound can be scaled up using practical processes that ensure high yield and cost-effectiveness. For example, a one-pot synthesis method can be employed, which involves continuous steps such as Friedel-Crafts acylation and hydroboration reduction . This method is advantageous as it reduces the need for intermediate purification and minimizes waste production.

Chemical Reactions Analysis

Types of Reactions

N-(5-BROMO-2-PYRIDYL)-4-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(5-BROMO-2-PYRIDYL)-4-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-BROMO-2-PYRIDYL)-4-{3-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from simpler analogues .

Properties

Molecular Formula

C34H35BrClN3O4

Molecular Weight

665.0 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-[3-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C34H35BrClN3O4/c1-18-11-24(12-19(2)32(18)36)43-17-22-13-21(7-9-27(22)42-6)30-29(33(41)39-28-10-8-23(35)16-37-28)20(3)38-25-14-34(4,5)15-26(40)31(25)30/h7-13,16,30,38H,14-15,17H2,1-6H3,(H,37,39,41)

InChI Key

KNHLQXDAFDLERJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=C(C=CC(=C2)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)NC5=NC=C(C=C5)Br)C)OC

Origin of Product

United States

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